2-(3,3-Dimethylbutyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis and Ligand Design
The importance of the pyrrolidine framework extends beyond its presence in bioactive molecules. It serves as a fundamental building block in the synthesis of more complex molecular architectures and as a core component in the design of chiral ligands and organocatalysts. rsc.org
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often with high affinity. The pyrrolidine ring fits this description perfectly, appearing in a significant number of FDA-approved drugs. rsc.orgwhiterose.ac.uk Its three-dimensional structure, arising from the sp3-hybridized carbon atoms and the non-planar nature of the ring, allows for efficient exploration of chemical space, a crucial aspect in drug discovery. acs.orgnih.gov This non-planarity, often described as "pseudorotation," contributes to the molecule's ability to adopt various conformations, enhancing its potential for binding to biological targets. nih.govresearchgate.net
The versatility of the pyrrolidine scaffold is further highlighted by its widespread use in the synthesis of complex natural products and as a starting material for creating diverse chemical libraries for high-throughput screening. researchgate.netacs.org
Chiral pyrrolidine derivatives have emerged as powerful tools in the field of asymmetric catalysis, a branch of chemistry focused on the synthesis of single enantiomers of chiral molecules. nih.govyork.ac.uk These derivatives, often derived from the readily available chiral pool amino acid proline, are employed as organocatalysts, avoiding the use of potentially toxic and expensive metals. nih.gov They have proven to be highly effective in a variety of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov
The success of pyrrolidine-based catalysts lies in their ability to create a well-defined chiral environment around the reacting substrates, thereby directing the formation of one enantiomer over the other. nih.gov The nitrogen atom of the pyrrolidine ring plays a crucial role in the catalytic cycle, often forming transient iminium or enamine intermediates. nih.gov The substituents on the pyrrolidine ring can be readily modified to fine-tune the steric and electronic properties of the catalyst, allowing for optimization of reactivity and enantioselectivity. nih.govnih.gov
The 3,3-Dimethylbutyl Substituent: Steric and Electronic Considerations in Pyrrolidine Derivatives
The introduction of a 3,3-dimethylbutyl group at the 2-position of the pyrrolidine ring introduces specific steric and electronic features that significantly influence the molecule's properties and potential applications.
Bulky alkyl groups, such as the 3,3-dimethylbutyl group (often referred to as a "neohexyl" group), exert a profound influence on the conformation of the pyrrolidine ring. researchgate.net The steric demand of this group can lock the ring into a preferred pucker, thereby reducing conformational flexibility. nih.govresearchgate.net This conformational restriction can be advantageous in the design of ligands and catalysts, as it can lead to a more pre-organized and well-defined three-dimensional structure, which is often crucial for high stereoselectivity. mdpi.com
The steric bulk can also impact the reactivity of the pyrrolidine nitrogen and the adjacent carbon atoms. It can hinder the approach of reactants, influencing the regioselectivity and stereoselectivity of chemical transformations. acs.org In the context of catalysis, this steric hindrance can create a chiral pocket that effectively shields one face of the substrate, leading to high levels of asymmetric induction. mdpi.com
This is particularly relevant in the design of chiral ligands for metal-catalyzed reactions and in organocatalysis, where the substituent on the pyrrolidine ring helps to create a specific chiral environment. The strategic placement of such a bulky group can effectively control the trajectory of incoming reagents, leading to the preferential formation of one enantiomer. rsc.orgresearchgate.net
Research Rationale and Scope for Academic Investigations of 2-(3,3-Dimethylbutyl)pyrrolidine
The unique combination of a privileged pyrrolidine scaffold and a sterically demanding 3,3-dimethylbutyl substituent makes this compound an intriguing target for academic research. Investigations into its synthesis, conformational analysis, and application in asymmetric catalysis are well-justified.
The synthesis of enantiomerically pure this compound presents a synthetic challenge and provides an opportunity to develop new stereoselective methodologies. nih.govaalto.fi Detailed conformational studies, using techniques such as NMR spectroscopy and computational modeling, can provide valuable insights into the influence of the neohexyl group on the pyrrolidine ring pucker.
Furthermore, exploring the utility of this compound and its derivatives as ligands in asymmetric catalysis or as organocatalysts themselves holds significant promise. The steric and electronic properties imparted by the 3,3-dimethylbutyl group could lead to the development of highly efficient and selective catalytic systems for a variety of organic transformations. The findings from such research would contribute to the fundamental understanding of structure-activity relationships in catalysis and expand the toolbox of synthetic chemists.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-10(2,3)7-6-9-5-4-8-11-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
TXUDJGMBGCIFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,3 Dimethylbutyl Pyrrolidine and Analogous Structures
General Approaches to Pyrrolidine (B122466) Ring Construction
The construction of the pyrrolidine scaffold can be achieved through a variety of established chemical transformations. These methods provide the fundamental framework upon which more complex, substituted pyrrolidines, such as 2-(3,3-dimethylbutyl)pyrrolidine, can be built.
N-Heterocyclization Reactions for Pyrrolidine Scaffolds
N-heterocyclization represents a direct and versatile approach to pyrrolidine synthesis, typically involving the formation of one or two carbon-nitrogen bonds to close the five-membered ring. A common strategy is the reaction of primary amines with 1,4-diols or their synthetic equivalents, such as 1,4-dihalides. For instance, the reaction of 1,4-butanediol (B3395766) with a primary amine in the presence of a suitable catalyst can yield the corresponding N-substituted pyrrolidine. Ruthenium complexes, such as [RuCl₂(PPh₃)₃], have been shown to be effective catalysts for this transformation, particularly for the synthesis of N-substituted pyrrolidines from 1,4-diols and primary amines whiterose.ac.uknih.gov. Another powerful method involves the intramolecular cyclization of ω-amino alcohols or halides. For example, an amino alcohol can be converted to a pyrrolidine via activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine thieme-connect.de.
| Catalyst System | Reactants | Product Type | Reference |
| [RuCl₂(PPh₃)₃] | 1,4-Butanediol, Aromatic/Aliphatic Amines | N-Substituted Pyrrolidines | whiterose.ac.uknih.gov |
| Cp*Ir Complex | Racemic Diols, Primary Amines | Chiral N-Heterocycles | thieme-connect.de |
| SOCl₂ | Amino Alcohols | Cyclic Amines | thieme-connect.de |
[3+2] Cycloaddition Reactions in Pyrrolidine Synthesis
The [3+2] cycloaddition reaction is a powerful and atom-economical method for the construction of five-membered rings, including pyrrolidines. This reaction typically involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, usually an alkene or alkyne). Azomethine ylides are the most common 1,3-dipoles used for pyrrolidine synthesis. These reactive intermediates can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones chim.itwhiterose.ac.uk. The subsequent cycloaddition with an alkene affords the pyrrolidine ring with a high degree of stereocontrol, allowing for the formation of multiple new stereocenters in a single step chim.itpressbooks.pub. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the azomethine ylide and the dipolarophile pressbooks.pub.
| 1,3-Dipole Source | Dipolarophile | Product | Key Feature | Reference |
| Isatin and Proline | 3-Nitro-2-phenyl-2H-chromenes | Spiro[chromeno[3,4-a]pyrrolizine-11,3'-indolin]-2'-ones | Stereoselective | pressbooks.pub |
| Glycine and Aldehydes | Maleimides | Tetracyclic Pyrrolizidines | Multicomponent, Diastereoselective | chim.itwhiterose.ac.uk |
| N-unsubstituted α-amino acids and Isatins | 3-Nitro-2-trifluoromethyl-2H-chromenes | Tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones | Regio- and Stereoselective | Current time information in Bangalore, IN. |
Reductive Amination Routes to Pyrrolidine Derivatives
Reductive amination is a highly versatile and widely used method for the formation of amines, which can be adapted for the synthesis of pyrrolidines. Intramolecular reductive amination of a γ-amino ketone or aldehyde is a direct route to the pyrrolidine ring. This transformation involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding pyrrolidine libretexts.orgnih.gov. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation acs.orgorganic-chemistry.orgresearchgate.net. This method is particularly powerful for the synthesis of 2-substituted pyrrolidines. For instance, the reductive amination of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine can lead to the formation of a pyrrolidine ring pitt.edugoogle.com.
An enantioselective variant of this reaction can be achieved by using a chiral catalyst. For example, an iridium catalyst with a chiral ferrocene (B1249389) ligand has been used for the one-pot deprotection and reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates to yield chiral 2-arylpyrrolidines with high enantiomeric excess libretexts.org.
| Substrate Type | Reagents | Product | Key Feature | Reference |
| γ-Amino Ketones | Ir/Chiral Ferrocene Ligand | Chiral 2-Arylpyrrolidines | Enantioselective | libretexts.org |
| Diketones, Anilines | Iridium Catalyst, Transfer Hydrogenation | N-Aryl-substituted Pyrrolidines | Successive Reductive Amination | pitt.edu |
| ω-Chloroketones | Transaminases, Amine Donor | Chiral 2-Substituted Pyrrolidines | Biocatalytic, Enantiocomplementary | acs.org |
Ring Contraction Strategies for Pyrrolidine Derivatives
Ring contraction provides a less common but powerful strategy for the synthesis of pyrrolidines from larger heterocyclic systems. A notable example is the photo-promoted ring contraction of pyridines. In this approach, readily available pyridine (B92270) derivatives can be converted into functionalized pyrrolidines. For instance, a photo-promoted reaction of pyridines with a silylborane has been reported to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton researchgate.netevitachem.comnih.govnih.gov. These products can then serve as versatile synthons for further elaboration into a variety of substituted pyrrolidines evitachem.comnih.gov. This method is advantageous due to the abundance and low cost of pyridine starting materials.
More recently, a novel and highly stereoselective synthesis of substituted cyclobutane (B1203170) derivatives from easily accessible pyrrolidines using iodonitrene chemistry has been developed, showcasing the reverse transformation sorbonne-universite.fr.
Stereoselective Synthesis of Chiral Pyrrolidine Derivatives Incorporating Bulky Substituents
The synthesis of enantiomerically pure pyrrolidines, particularly those with sterically demanding substituents like the 3,3-dimethylbutyl group, presents a significant synthetic challenge. Achieving high levels of stereocontrol requires the use of sophisticated synthetic methods.
Catalyst-Tuned Regio- and Enantioselective C(sp³)–C(sp³) Coupling for Alkylated Pyrrolidines
A modern and highly efficient approach for the synthesis of chiral C2- and C3-alkylated pyrrolidines involves catalyst-tuned regio- and enantioselective C(sp³)–C(sp³) coupling reactions. This strategy utilizes the desymmetrization of readily available 3-pyrrolines organic-chemistry.org. By selecting the appropriate transition metal catalyst and chiral ligand, the hydroalkylation reaction can be directed to selectively form either the C2- or C3-alkylated pyrrolidine with high enantioselectivity.
For example, a catalytic system consisting of cobalt(II) bromide (CoBr₂) with a modified bisoxazoline (BOX) ligand can achieve the asymmetric C(sp³)–C(sp³) coupling to provide C3-alkylated pyrrolidines. Conversely, a nickel-based catalytic system can facilitate a tandem alkene isomerization/hydroalkylation reaction to yield C2-alkylated pyrrolidines organic-chemistry.org. This divergent approach is particularly valuable as it allows access to different regioisomers from a common precursor by simply changing the catalyst. This method demonstrates excellent functional group tolerance and can deliver enantioenriched pyrrolidines with high regio- and enantioselectivity (up to 97% ee) organic-chemistry.org. This strategy would be highly applicable to the synthesis of chiral this compound.
| Catalyst System | Substrate | Product | Key Feature | Reference |
| CoBr₂ / BOX Ligand | 3-Pyrroline, Alkyl Iodide | C3-Alkylated Pyrrolidine | Regio- and Enantioselective | organic-chemistry.org |
| Nickel Catalyst / BOX Ligand | 3-Pyrroline, Alkyl Iodide | C2-Alkylated Pyrrolidine | Divergent, Tandem Isomerization/Hydroalkylation | organic-chemistry.org |
Asymmetric Lithiation Processes for N-Containing Heterocycles Mediated by Chiral Ligands
The asymmetric deprotonation of N-containing heterocycles, particularly N-Boc protected systems like pyrrolidine, represents a powerful method for creating chiral, functionalized products. bac-lac.gc.caacs.org This process typically involves the use of a strong, hindered base, such as sec-butyllithium (B1581126) (s-BuLi), in complex with a chiral diamine ligand. bac-lac.gc.caacs.org The naturally occurring alkaloid (-)-sparteine (B7772259) has historically been a highly effective and widely used chiral ligand in these transformations. bac-lac.gc.cabrocku.ca
The fundamental principle of this method relies on the formation of a complex between the organolithium reagent and the chiral ligand. This complex then selectively abstracts one of two enantiotopic protons adjacent to the nitrogen atom of the heterocycle. bac-lac.gc.cawhiterose.ac.uk For N-Boc pyrrolidine, the reaction with the s-BuLi/(-)-sparteine complex favors the removal of the pro-(S) hydrogen, leading to a configurationally stable lithiated intermediate. bac-lac.gc.ca This chiral intermediate can then be trapped by an electrophile (e.g., an alkyl halide or a silyl (B83357) chloride) to yield the 2-substituted pyrrolidine with a high degree of enantiomeric excess (ee). bac-lac.gc.cawhiterose.ac.uk The stereochemical outcome is determined during the deprotonation step, which establishes the chiral center. bac-lac.gc.ca Research has shown that these asymmetric lithiation-trapping reactions can be performed at temperatures significantly higher than the conventional -78 °C, sometimes as high as -20 °C, while still achieving good yields and high enantioselectivity. acs.org
Chiral Pool Approaches Utilizing Proline and Hydroxyproline (B1673980) Derivatives as Precursors
Chiral pool synthesis is a strategic approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com L-proline and (2S,4R)-4-hydroxyproline are prominent examples of such chiral building blocks for the synthesis of pyrrolidine-containing compounds. fu-berlin.denih.gov This methodology leverages the inherent stereochemistry of the starting material, which is carried through a series of chemical transformations to produce a complex chiral target, thereby obviating the need for asymmetric catalysis or chiral resolution. mdpi.com
For instance, N-protected proline and hydroxyproline can be coupled with other reagents to form more complex structures. fu-berlin.de The synthesis of various drugs and their precursors, such as Avanafil and Elbasvir, begins with (S)-prolinol, which is derived from the reduction of proline. nih.gov Similarly, Boc-protected trans-4-hydroxy-L-proline is a key starting material for the synthesis of precursors to drugs like Glecaprevir and Voxilaprevir. nih.gov The existing stereocenters in proline and hydroxyproline guide the stereochemical outcome of subsequent reactions, making this a highly effective strategy for producing enantiopure pyrrolidine derivatives. mdpi.comfu-berlin.de
Specific Synthetic Pathways Towards 3,3-Dimethylbutyl-Substituted Pyrrolidines and Related Compounds
Introduction of the 3,3-Dimethylbutyl Group via Alkylation or Amination Strategies
The sterically demanding 3,3-dimethylbutyl group can be incorporated into a pyrrolidine structure through several standard synthetic transformations, with reductive amination being a documented method. tandfonline.com This approach involves the reaction of a pyrrolidine precursor with 3,3-dimethylbutanal. The initial condensation forms an iminium ion intermediate, which is then reduced in situ to yield the N-(3,3-dimethylbutyl)pyrrolidine derivative. tandfonline.com
Another common strategy is direct N-alkylation. This would involve reacting a pyrrolidine with a suitable 3,3-dimethylbutyl electrophile, such as 1-bromo-3,3-dimethylbutane (B154914) or 3,3-dimethylbutyl tosylate, typically in the presence of a base to neutralize the acid generated during the reaction. While not specifically documented for this exact compound in the reviewed literature, this remains a fundamental and viable approach for creating N-alkylated amines.
Furthermore, amination strategies can be employed where a molecule already containing the 3,3-dimethylbutyl moiety is used to form the heterocyclic ring. For example, an electrochemical amination strategy has been designed for the synthesis of N-(3,3-Dimethylbutyl)-4-arylpiperidines, showcasing the utility of this group in cyclization reactions. uniovi.es
Integration into Pyrrolidine-Containing Ligands for Organometallic Complexes
The 3,3-dimethylbutyl substituent is strategically employed in the design of ligands for organometallic complexes due to its significant steric bulk. This bulk can influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex.
Specifically, chiral pincer-ruthenium complexes of the type (R₂NNN)RuCl₂(PPh₃) have been synthesized where 'R' is the 3,3-dimethylbutyl group. researchgate.netresearchgate.net In these ligands, the 3,3-dimethylbutyl groups are attached to the nitrogen atoms of a central pyridine or related scaffold, creating a sterically hindered environment around the ruthenium core. researchgate.net The synthesis of these complexes demonstrates the deliberate integration of the 3,3-dimethylbutyl group to create specific structural and functional properties within organometallic chemistry. researchgate.netresearchgate.net Another example involves the use of (1R, 2R)-N¹,N²-bis(3,3-dimethylbutyl)-N¹,N²-dimethylcyclohexane-1,2-diamine as a chiral ligand in the asymmetric lithiation of ferrocene derivatives, highlighting the value of the bulky 3,3-dimethylbutyl groups in inducing stereoselectivity. brocku.ca
Modular Synthetic Strategies for Pyrrolidine-Based Ligands with Controlled Steric Properties
The design of modern catalysts, including those based on pyrrolidine scaffolds, often relies on modular synthesis. nih.govthieme-connect.com This approach allows for the systematic and independent variation of different parts of a ligand—such as the chiral backbone, the coordinating atoms, and steric or electronic modifying groups—to fine-tune its properties for a specific application. thieme-connect.com
The pyrrolidine ring serves as a robust and versatile chiral scaffold. nih.govnih.gov By attaching different functional groups, a library of ligands can be created with controlled steric and electronic properties. thieme-connect.com The 3,3-dimethylbutyl group is an excellent example of a steric control module. Its large size can create a well-defined chiral pocket around a metal center, restricting the possible approaches of a substrate and thereby enhancing enantioselectivity in catalytic reactions. brocku.caresearchgate.net The synthesis of peptidic organocatalysts, for example, has a modular nature that allows for easy changes to their structure and properties. nih.gov Similarly, libraries of gold(I) complexes with C2-symmetric 2,5-diaryl pyrrolidine ligands have been prepared with various modifications to benchmark their performance, demonstrating the power of modular design. thieme-connect.com
Advanced Spectroscopic Characterization Techniques for 2 3,3 Dimethylbutyl Pyrrolidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H and 13C NMR for Detailed Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer a wealth of structural information. In the case of 2-(3,3-Dimethylbutyl)pyrrolidine, the ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The integration of the signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a direct count of the carbon environments in the molecule. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the assignment of each signal to a specific atom within the this compound structure. For instance, the carbons and protons of the pyrrolidine (B122466) ring will have characteristic chemical shifts that are influenced by the presence of the nitrogen atom and the bulky 3,3-dimethylbutyl substituent. ipb.pt
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~3.0 - 3.2 | Multiplet | |
| H-5 | ~2.8 - 3.0 | Multiplet | |
| H-3, H-4 | ~1.5 - 1.9 | Multiplets | |
| -CH₂- (butyl) | ~1.2 - 1.6 | Multiplets | |
| -C(CH₃)₃ | ~0.9 | Singlet | |
| NH | Variable (broad) | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~60 - 65 |
| C-5 | ~45 - 50 |
| C-3 | ~25 - 30 |
| C-4 | ~22 - 28 |
| -CH₂- (butyl chain) | ~40 - 45 |
| -CH₂- (butyl chain) | ~28 - 33 |
| -C(CH₃)₃ | ~30 - 35 |
| -C(CH₃)₃ | ~29 - 34 |
15N NMR for Nitrogen Environment Analysis and Conformational Insights
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom within the pyrrolidine ring. Although ¹⁵N has a low natural abundance and a lower magnetogyric ratio compared to protons, modern NMR techniques can provide valuable data. The ¹⁵N chemical shift of the pyrrolidine nitrogen in this compound is sensitive to factors such as protonation state, solvent effects, and molecular conformation. researchgate.net N-alkylation generally shifts the ¹⁵N resonance downfield compared to the unsubstituted pyrrolidine. ipb.pt This technique can be instrumental in studying intermolecular interactions, such as hydrogen bonding involving the N-H group, and can provide insights into the conformational dynamics of the pyrrolidine ring. acs.orgmdpi.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted pyrrolidines. scispace.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H-2 proton and the protons on C-3, as well as between the protons on C-4 and C-5, thus confirming the connectivity within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to definitively assign the proton signals to their corresponding carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the tert-butyl group and the adjacent carbon atoms in the butyl chain, confirming the structure of the substituent.
Together, these 2D NMR techniques provide a complete picture of the bonding framework and can help in determining the relative stereochemistry of the molecule. scispace.commdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
Determination of Exact Mass and Fragmentation Patterns
Electron Ionization (EI) is a common ionization method in mass spectrometry. When this compound is subjected to EI-MS, it forms a molecular ion (M⁺•), whose mass corresponds to the molecular weight of the compound. chemguide.co.uklibretexts.org High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula. rsc.org
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. For amines like this compound, a common fragmentation pathway is the α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen. This results in a stable, resonance-stabilized iminium ion. The fragmentation pattern will likely show a significant peak corresponding to the loss of the butyl group. chemguide.co.uklibretexts.org
Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS
| m/z Value | Proposed Fragment | Significance |
| 155 | [C₁₀H₂₁N]⁺• | Molecular Ion (M⁺•) |
| 140 | [M - CH₃]⁺ | Loss of a methyl group |
| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of the 3,3-dimethylbutyl radical |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidine ring |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org A sample containing this compound is first injected into the GC, where it is vaporized and separated from other components in a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.netnih.gov
As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the positive identification of this compound and any impurities present in the sample. The area under the GC peak is proportional to the amount of the compound, making GC-MS a valuable tool for quantitative analysis and purity assessment. researchgate.net
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. These methods operate on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FTIR spectrometer collects an interferogram of the sample and performs a Fourier transform to generate the absorption spectrum.
For this compound and its derivatives, FTIR spectroscopy is instrumental in confirming the presence of key structural features. The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, exhibits several characteristic absorption bands. The N-H stretching vibration of the secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. dtic.mil The C-H stretching vibrations of the aliphatic methylene (B1212753) (CH₂) and methyl (CH₃) groups in both the pyrrolidine ring and the 3,3-dimethylbutyl substituent are observed in the 2850-3000 cm⁻¹ range. dtic.mil
Furthermore, C-N stretching vibrations, which are characteristic of amines, are typically found in the fingerprint region between 1250 and 1020 cm⁻¹. frontiersin.org The bending vibrations for N-H and C-H groups also provide structural information in the 1650-1450 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. By analyzing the precise positions, intensities, and shapes of these absorption bands, one can confirm the integrity of the pyrrolidine ring and the attached alkyl group. In derivatives where the pyrrolidine nitrogen is substituted or the ring is otherwise modified, shifts in these characteristic frequencies provide direct evidence of the chemical transformation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak to Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |
| Amine N-H | Bending | 1550 - 1650 | Variable |
| Aliphatic C-H | Bending | 1350 - 1470 | Variable |
| Aliphatic C-N | Stretching | 1020 - 1250 | Medium |
Chiroptical Spectroscopic Methods for Absolute Stereochemical Analysis
Given that this compound possesses a chiral center at the C2 position of the pyrrolidine ring, determining its absolute stereochemistry is critical. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, provides essential information for this purpose.
X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. wikipedia.org The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. wikipedia.org This provides precise information on bond lengths, bond angles, and torsion angles.
For chiral molecules like this compound, single-crystal X-ray crystallography offers an unambiguous method for assigning the absolute configuration. researchgate.net This is typically achieved through the measurement of anomalous dispersion effects, especially when using copper radiation. The analysis yields the Flack parameter, which should refine to a value close to zero for the correct enantiomer. iucr.org A value close to one indicates that the inverted structure is correct.
The crystal structure of a pyrrolidine derivative reveals detailed conformational information, such as the puckering of the five-membered ring. iucr.org For instance, analysis can show whether the ring adopts an envelope or twisted conformation and precisely locate substituents relative to the ring. This solid-state structural data is invaluable, serving as a benchmark for computational models and for understanding the results from solution-state spectroscopic methods like VCD and ROA.
| Parameter | Description | Example Value/Finding |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁ |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.1Å, b=6.5Å, c=12.3Å, β=105° |
| Ring Conformation | The 3D shape of the pyrrolidine ring. | C2-displaced envelope |
| Flack Parameter | Parameter used to confirm absolute configuration. | 0.04 (12) |
Applications in Asymmetric Catalysis and Advanced Organic Transformations
2-(3,3-Dimethylbutyl)pyrrolidine as a Chiral Ligand Precursor
The utility of this compound in asymmetric catalysis stems from its role as a precursor to a diverse range of chiral ligands. mdpi.com The pyrrolidine (B122466) ring provides a robust and stereochemically defined backbone, while the C2 substituent dictates the steric environment around the catalytic center.
Design and Synthesis of Pyrrolidine-Containing Chiral Ligands
The synthesis of chiral ligands incorporating the this compound motif is a field of active research. mdpi.com These syntheses often begin with commercially available chiral precursors, such as derivatives of proline or other amino acids. A common strategy involves the reductive amination of aldehydes to form substituted pyrrolidines, followed by further functionalization. mdpi.com
One notable class of ligands derived from this precursor are pincer-type ligands. For instance, chiral NNN pincer-ruthenium complexes have been synthesized where the ligand framework is built around the this compound core. researchgate.netresearchgate.net The synthesis of these complexes, such as (R2NNN)RuCl2(PPh3) where R is the 3,3-dimethylbutyl group, demonstrates the successful incorporation of this bulky pyrrolidine derivative into complex organometallic structures. researchgate.net General methods for preparing chiral pyrrolidine derivatives, such as ring-closing enyne metathesis, provide versatile routes to these ligand scaffolds under mild conditions. nih.gov
The design principle often involves creating a C2-symmetric or asymmetric environment that can effectively discriminate between the prochiral faces of a substrate. The modular nature of these syntheses allows for the fine-tuning of the ligand's properties by modifying other parts of the molecule, such as introducing phosphine (B1218219) groups to create diphosphine ligands for metal coordination. mdpi.com
Influence of Steric and Electronic Properties of the 3,3-Dimethylbutyl Substituent on Ligand Performance in Asymmetric Reactions
The 3,3-dimethylbutyl group, often referred to as a "neohexyl" group, is characterized by its significant steric bulk, stemming from the quaternary carbon atom. This steric hindrance is a dominant factor in controlling enantioselectivity in asymmetric reactions.
Steric Influence: The bulkiness of the 3,3-dimethylbutyl substituent creates a well-defined chiral pocket around the metal center to which the ligand is coordinated. This steric wall effectively blocks one of the potential pathways for the substrate to approach the catalytic site, thereby favoring the formation of one enantiomer over the other. acs.org Theoretical studies have shown that the positioning of the 3,3-dimethylbutyl groups at pseudo-equatorial positions on a heterocyclic ring can result in restricted movement, which enhances the transfer of chirality by bringing the chiral centers of the ligand into closer proximity with the reaction site. bac-lac.gc.ca This fixed conformation is crucial for achieving high levels of stereocontrol. The regiochemistry of reactions like the Diels-Alder cycloaddition can be influenced by such steric factors, which dictate the preferred orientation of the attacking species. oregonstate.edu
Electronic Influence: While the primary influence of the alkyl-based 3,3-dimethylbutyl group is steric, electronic effects also play a role in catalysis, often in concert with steric factors. iupac.org The electron-donating nature of the alkyl group can influence the electron density at the metal center. This, in turn, affects the metal's reactivity and its interaction with the substrate. For instance, in rhodium-catalyzed reactions, the use of bulky and electron-rich diphosphine ligands is often highly effective. acs.org The electronic properties of the ligand system can be systematically tuned to optimize enantioselectivity for a specific transformation. iupac.org The combination of both steric bulk and electron-donating character, as seen in ligands like (R)-DTBM-SEGPHOS which features similarly bulky t-butyl groups, can be crucial for promoting challenging transformations like the oxidative addition of C(sp³)–H bonds. acs.org
Transition Metal-Catalyzed Asymmetric Reactions Utilizing Pyrrolidine-Based Ligands
Ligands derived from this compound have found application in a range of transition metal-catalyzed reactions, where they have proven effective in inducing high levels of asymmetry.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful method for forming stereogenic carbon-carbon bonds. nih.govrsc.orgsnnu.edu.cn The success of this reaction heavily relies on the design of the chiral ligand. Diphosphine ligands incorporating a chiral pyrrolidine backbone are frequently employed. Palladium complexes with chiral diphosphanes that possess a rigid backbone and a large bite angle are known to catalyze the alkylation of allyl compounds with high enantioselectivities and reaction rates. nih.gov The steric bulk of substituents on the pyrrolidine ring, such as the 3,3-dimethylbutyl group, is critical for creating a selective chiral environment around the palladium center, which is necessary to control the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. nih.gov
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, particularly for producing chiral drugs and their intermediates. rsc.orgajchem-b.com The reaction's efficiency and enantioselectivity are highly dependent on the chiral phosphine ligands coordinated to the rhodium center. ajchem-b.com The key to achieving high enantioselectivity in the hydrogenation of challenging substrates, such as all-carbon aromatic rings, is often the use of chiral diphosphine ligands that possess both significant steric hindrance and strong electron-donating properties. dicp.ac.cn While direct examples using this compound-derived ligands are specific, the principle is well-established. The bulky 3,3-dimethylbutyl group provides the necessary steric hindrance to effectively control the facial selectivity of hydrogen addition to the prochiral substrate. dicp.ac.cnnih.gov The development of rhodium-catalyzed asymmetric hydrogenations often involves screening a library of ligands to find the optimal balance of steric and electronic properties for a given substrate. nih.govdiva-portal.org
Cobalt and Nickel Catalysis in C(sp³)-C(sp³) Coupling Reactions
The use of earth-abundant metals like cobalt and nickel for cross-coupling reactions is a growing area of interest. princeton.educhemrxiv.org Specifically, the formation of C(sp³)-C(sp³) bonds is a significant challenge in synthesis. Recent advances have shown that catalyst-tuned hydroalkylation reactions of 3-pyrrolines can yield chiral C2-alkylated pyrrolidines using a cobalt catalyst or C3-alkylated pyrrolidines with a nickel catalyst, often employing chiral BOX ligands. organic-chemistry.org
In cobalt-catalyzed C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling, phenoxy-imine (FI) ligands have been shown to be effective. princeton.edunih.gov For enantioconvergent couplings, which create a chiral center from a racemic starting material, the design of the chiral ligand is paramount. A cobalt-catalyzed enantioconvergent radical Negishi C(sp³)-C(sp²) cross-coupling was developed using a chiral multidentate N,N,P-ligand, which effectively controls the chiral environment around the cobalt center to influence the highly reactive radical intermediate. sustech.edu.cn
Similarly, nickel-catalyzed electrochemical methods have been developed for C(sp³)–C(sp³) cross-coupling between alkyl bromides and alkyl tosylates. nih.gov Achieving high selectivity in these reactions often requires careful tuning of the ligand and reaction conditions. chemrxiv.orgnih.gov The steric and electronic properties of ligands derived from precursors like this compound are well-suited to influence the outcome of these complex transformations, which often proceed through radical intermediates. princeton.edusustech.edu.cn
Intramolecular Hydroamination Reactions Catalyzed by Pyrrolidine-Based Ligands
Intramolecular hydroamination is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles, including the ubiquitous pyrrolidine ring. wikipedia.org This transformation involves the addition of an N-H bond across an unactivated carbon-carbon multiple bond. While this reaction can be catalyzed by various metals, the design of the ligand is crucial for achieving high efficiency and enantioselectivity.
Recent advancements have highlighted the efficacy of cobalt- and gold-catalyzed intramolecular hydroamination reactions for the synthesis of chiral pyrrolidines. For instance, a cobalt-catalyzed asymmetric hydroamination has been shown to produce chiral pyrrolidines with good to excellent yields and enantiocontrol. tandfonline.com Similarly, a one-pot cascade reaction involving a gold-catalyzed allene (B1206475) hydroamination provides access to trisubstituted pyrrolidine derivatives in high diastereo- and enantioselectivities. ilpi.com
While direct catalysis by a "this compound"-based ligand in hydroamination is not extensively documented in readily available literature, the principles of ligand design in such reactions suggest its potential. The steric bulk of the 3,3-dimethylbutyl group could play a significant role in creating a chiral pocket around the metal center, thereby influencing the stereochemical outcome of the cyclization. Research on related systems, such as the synthesis of chiral pincer-ruthenium complexes bearing a 3,3-dimethylbutyl group, underscores the utility of such bulky substituents in creating effective catalysts. nih.gov
Furthermore, Brønsted acid-catalyzed intramolecular hydroamination has emerged as a powerful tool for synthesizing chiral pyrrolidines, particularly those with quaternary stereocenters. beilstein-journals.org The stereospecificity of these reactions is highly dependent on the structure of the catalyst and the substrate.
A summary of representative catalyst systems for intramolecular hydroamination to form pyrrolidines is presented below:
| Catalyst System | Substrate Type | Product | Enantioselectivity (er) | Reference |
| IDPi-1 (Brønsted acid) | Acyclic 1,1-disubstituted sulfonamide | Chiral pyrrolidine | 87:13 | beilstein-journals.org |
| [Co]-4 catalyst | Alkene with NFSI and PhSiH₃ | Chiral pyrrolidine | Good to excellent | tandfonline.com |
| Gold(I) catalyst | N-Cbz imine and allene | Trisubstituted pyrrolidine | 85-96% ee | ilpi.com |
Organocatalysis and Metal-Free Asymmetric Transformations Involving Pyrrolidine Derivatives
The field of organocatalysis has seen a meteoric rise, with pyrrolidine-based structures, most notably proline and its derivatives, playing a central role. These catalysts operate through the formation of transient nucleophilic enamines or electrophilic iminium ions.
Role of Pyrrolidine Derivatives in Organocatalytic Systems
Pyrrolidine derivatives are fundamental to a wide array of organocatalytic transformations. They are capable of activating carbonyl compounds, leading to highly stereoselective C-C and C-N bond formations. The mechanism of action typically involves the formation of an enamine from a ketone or aldehyde, which then acts as a nucleophile, or an iminium ion, which acts as an electrophile.
The substitution pattern on the pyrrolidine ring is a critical determinant of the catalyst's reactivity and selectivity. Studies on the basicity and nucleophilicity of various pyrrolidine organocatalysts have shown that bulky substituents at the 2-position can significantly influence the catalyst's properties. While most pyrrolidines exhibit pKaH values between 16 and 20 in acetonitrile, the introduction of sterically demanding or electron-withdrawing groups can alter this significantly. For instance, pyrrolidines with bulky 2-substituents have been observed to exhibit more complex reaction kinetics due to the reversibility of the initial amine attack on the electrophile.
Asymmetric Lithiation Mediated by Chiral Diamines Incorporating Related Alkyl Groups
Asymmetric lithiation is a powerful technique for the enantioselective functionalization of C-H bonds. The use of a chiral ligand, typically a diamine, in conjunction with an organolithium base allows for the deprotonation of a prochiral substrate to generate a configurationally stable or rapidly inverting organolithium intermediate, which is then quenched with an electrophile.
The lithiation of N-Boc-pyrrolidine, mediated by the chiral diamine (-)-sparteine (B7772259), is a classic example of this methodology. The choice of the chiral diamine is paramount in controlling the stereochemical outcome of the reaction. While (-)-sparteine has been a workhorse in this field, the development of synthetic "sparteine surrogates" has been an active area of research, driven by the limited availability of the natural product.
The steric and electronic properties of the chiral diamine ligand are critical for high enantioselectivity. Research into related heterocyclic systems, such as piperazines, has shown that bulky alkyl groups on the diamine can have a profound impact on the efficiency and selectivity of lithiation reactions. For example, in the α-lithiation of N-Boc-N'-alkylpiperazines, the use of a bulky tert-butyl group on the distal nitrogen atom was found to be beneficial. This suggests that chiral diamines incorporating bulky alkyl groups, such as the 3,3-dimethylbutyl moiety, could be effective ligands in asymmetric lithiation, creating a well-defined chiral environment around the lithium atom and directing the deprotonation to a specific prochiral proton.
Utility of Pyrrolidine Derivatives as Chiral Building Blocks and Resolving Agents in Complex Synthesis
Chiral pyrrolidine derivatives are invaluable building blocks in the synthesis of complex, biologically active molecules and natural products. Their rigid, five-membered ring structure provides a well-defined stereochemical scaffold upon which further chemical complexity can be built.
A salient example of the utility of a this compound derivative as a chiral building block is found in the synthesis of novel T-type calcium channel inhibitors for the potential treatment of neuropathic pain. Specifically, the compound (R)-N-((1-(3,3-dimethylbutyl)pyrrolidin-3-yl)methyl)-5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamide incorporates the this compound moiety as a key structural element. nih.gov
The synthesis of this complex molecule involves the reductive amination of 3,3-dimethylbutanal with a chiral pyrrolidine-based intermediate. This reaction highlights the role of the pyrrolidine derivative as a scaffold for the introduction of the pharmacologically important 3,3-dimethylbutyl group. The presence of this bulky alkyl group can significantly influence the binding affinity and selectivity of the final compound for its biological target.
The details of the synthesis are summarized in the following table:
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| Reductive Amination | (S)-1-methyl-3-propyl-N-(pyrrolidin-3-ylmethyl)-1H-pyrazole-5-carboxamide, 3,3-dimethylbutanal | DCM, Molecular Sieves, NaBH(OAc)₃ | (R)-N-((1-(3,3-dimethylbutyl)pyrrolidin-3-yl)methyl)-5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamide | 12% | nih.gov |
This example underscores the importance of substituted pyrrolidines as versatile chiral synthons, enabling the construction of intricate molecules with tailored biological activities. The 3,3-dimethylbutyl group, in this context, likely serves to occupy a specific hydrophobic pocket in the target protein, thereby enhancing the therapeutic potential of the molecule.
Advanced Organic Synthesis and Material Science Applications of 2 3,3 Dimethylbutyl Pyrrolidine and Derivatives
Role in the Synthesis of Complex Organic Architectures
The robust nature and inherent chirality of the pyrrolidine (B122466) scaffold make it a prized building block in synthetic organic chemistry. The 2-(3,3-Dimethylbutyl)pyrrolidine derivative, with its bulky and lipophilic side chain, offers specific advantages in the construction of intricate molecular frameworks.
Polycyclic alkaloids represent a diverse class of natural products, many of which possess significant biological activities. fu-berlin.de The synthesis of these complex molecules often requires multi-step transformations, with the construction of the core heterocyclic systems being a primary challenge. mdpi.comnih.gov Pyrrolidine-containing compounds are frequently employed as key intermediates in these synthetic pathways.
One powerful strategy for constructing pyrrolidine-containing polycyclic systems is through [3+2] cycloaddition reactions. mdpi.com In this approach, an azomethine ylide, which can be generated from a pyrrolidine derivative, reacts with a dipolarophile to form a new five-membered ring, effectively building the core of alkaloids like those in the pyrrolizidine (B1209537) family. mdpi.com The this compound can serve as a precursor to such reactive intermediates. The bulky 3,3-dimethylbutyl group can influence the stereochemical outcome of the cycloaddition, providing a means to control the three-dimensional architecture of the final alkaloid.
Furthermore, cascade reactions that combine cyclization and cycloaddition are highly efficient for creating tricyclic amines from acyclic precursors, which are common cores in various alkaloids. mdpi.com The specific substitution on the pyrrolidine ring, such as the neohexyl group in this compound, can be strategically utilized to direct these complex transformations and to modify the solubility and crystalline properties of synthetic intermediates.
Table 1: Synthetic Strategies for Polycyclic Alkaloids Involving Pyrrolidine Scaffolds
| Synthetic Strategy | Description | Relevance of 2-Substituted Pyrrolidines |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form a five-membered ring. mdpi.com | The substituent at the 2-position can direct the stereoselectivity of the cycloaddition. |
| Cascade Cyclization/Cycloaddition | A multi-reaction sequence to form tricyclic amines from acyclic starting materials in one pot. mdpi.com | The nature of the 2-substituent can influence reaction pathways and intermediate stability. |
| Annulation Methods | A straightforward ring-forming process used to construct quinolizidine-fused indole (B1671886) cores. fu-berlin.de | Can be adapted for various substituted pyrrolidines to create diverse alkaloid analogs. |
The term "building block" in chemistry refers to molecules that serve as foundational units for constructing larger, more complex structures. Pyrrolidine and its derivatives are considered advanced building blocks, particularly in medicinal chemistry and the synthesis of specialty chemicals. nih.gov The pyrrolidine ring is a key component in numerous FDA-approved drugs. nih.gov
This compound is a valuable building block due to the unique properties conferred by the 3,3-dimethylbutyl (neohexyl) group. This group provides significant steric bulk and increases the lipophilicity of the molecule. These features are highly desirable in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles. The compound can be used in the "build–couple–pair" strategy of organic synthesis, where pre-functionalized building blocks are combined to rapidly assemble complex molecules.
The synthesis of specialty organic compounds, such as ligands for asymmetric catalysis or components of functional materials, often relies on the availability of chiral building blocks. Chiral pyrrolidines, including enantiomerically pure forms of this compound, are instrumental in transferring chirality during a chemical reaction, leading to the selective formation of one enantiomer of a desired product.
Integration into Functional Materials and Spectroscopic Probes
The unique structural and electronic properties of pyrrolidine derivatives allow for their incorporation into a variety of functional materials and advanced analytical tools.
Chiral fluorescent sensors are molecules designed to detect and distinguish between the enantiomers of a chiral analyte. nih.gov This is often achieved through a process of chiral recognition, where the sensor selectively binds to one enantiomer, resulting in a measurable change in its fluorescence properties. nih.gov The development of such probes is crucial in pharmaceutical research and diagnostics.
Azahelicenes, which are polyaromatic compounds containing nitrogen, have been fused with fluorescent dyes like BODIPY (boron-dipyrromethene) to create new classes of chiral fluorescent conjugates. semanticscholar.orgrsc.org These materials exhibit strong fluorescence and their chiral nature allows for applications in circularly polarized luminescence (CPL). rsc.org A chiral amine like this compound can be incorporated into these complex structures. The pyrrolidine nitrogen can act as a reactive handle for attachment to the fluorophore core, while its inherent chirality, along with the bulky neohexyl group, can create a specific chiral environment necessary for enantioselective recognition. The interaction between the probe and an analyte, such as an amino acid, can lead to fluorescence enhancement or quenching, allowing for sensitive detection. nih.gov
Table 2: Properties of Azahelicene-BODIPY Conjugates for Chiral Sensing
| Property | Description | Potential Role of this compound |
| Absorption/Emission | Typically absorb and emit light in the visible range (e.g., emission ~600 nm). rsc.org | Incorporation could fine-tune the photophysical properties. |
| Fluorescence Quantum Yield (ΦF) | Moderate to high yields (e.g., 30-45%) are achievable, indicating efficient light emission. rsc.org | The substituent may influence non-radiative decay pathways, affecting overall brightness. |
| Chiral Recognition | The helical or point chirality of the probe allows it to interact differently with enantiomers of an analyte. nih.govgoogle.com | Can serve as the primary source of chirality for enantioselective binding. |
Materials science is an interdisciplinary field that investigates the relationship between the structure, processing, and properties of materials. wikipedia.org Organic molecules with specific functional groups are increasingly integrated into materials to create novel properties. For instance, hindered amine light stabilizers (HALS) are additives used to protect polymers from degradation by light. These stabilizers often contain sterically hindered piperidine (B6355638) or pyrrolidine moieties. google.com The this compound structure, with its bulky alkyl group, is well-suited for this application. The steric hindrance around the nitrogen atom is key to the stabilizing mechanism of HALS.
Furthermore, the incorporation of functionalized pyrrolidines into polymer backbones or as side chains can influence the material's bulk properties, such as its thermal stability, solubility, and mechanical strength. The lipophilic 3,3-dimethylbutyl group can enhance compatibility with non-polar polymer matrices or influence the self-assembly of macromolecules in solution or the solid state.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons. nih.gov Nitroxide spin labels, which are stable free radicals, can be attached to biomolecules or incorporated into materials to act as probes of local structure and dynamics. nih.gov A significant challenge in using these probes in biological systems is their tendency to be reduced to EPR-silent hydroxylamines. nih.gov
To overcome this, sterically shielded nitroxides have been developed. Placing bulky substituents adjacent to the nitroxide group significantly retards the rate of bioreduction. nih.gov Pyrrolidine-based nitroxyls with tetraethyl groups at the 2- and 5-positions have shown exceptional stability. nih.gov Following this principle, converting this compound into its corresponding nitroxyl (B88944) radical would yield a highly stable spin label. The bulky 3,3-dimethylbutyl group would provide substantial steric protection to the nitroxide moiety, making it a promising probe for in-cell EPR studies and for investigating molecular dynamics in complex environments like cell membranes or polymer matrices. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to 2-(3,3-Dimethylbutyl)pyrrolidine and its Derivatives with Enhanced Efficiency and Selectivity
The synthesis of complex pyrrolidine (B122466) derivatives remains a central theme in organic chemistry. mdpi.com Future efforts will likely concentrate on moving beyond classical methods to more sophisticated and sustainable strategies for synthesizing this compound and its analogues.
One specific reported synthesis involves the reductive amination of 3,3-dimethylbutanal with a precursor pyrrolidine to yield a derivative, (R)-N-((1-(3,3-dimethylbutyl)pyrrolidin-3-yl)methyl)-5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamide. tandfonline.com This reaction, using NaBH(OAc)₃, highlights a viable pathway for introducing the 3,3-dimethylbutyl group onto a pre-existing pyrrolidine core. tandfonline.com
However, the development of de novo synthetic routes that offer high efficiency, stereoselectivity, and atom economy is a key research objective. Modern synthetic strategies that hold promise for accessing this scaffold and its derivatives are summarized below.
| Synthetic Strategy | Description | Potential Advantages for Synthesis | Relevant Research |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. | High efficiency, atom economy, and ability to generate structural diversity for libraries of derivatives. | researchgate.netresearchgate.net |
| [3+2] Cycloaddition | A concerted or stepwise reaction that forms a five-membered ring from a three-atom component and a two-atom component. Glycine-based cycloadditions are particularly relevant. | Excellent control over stereochemistry, leading to enantiopure pyrrolidine structures which are valuable as chiral ligands and bioactive compounds. | mdpi.com |
| Palladium-Catalyzed Carboamination | An intramolecular reaction that forms both a C-N bond and a C-C bond in a single step, often used to construct 2-substituted pyrrolidines. | Enables the late-stage introduction of various aryl groups, facilitating the rapid synthesis of analogues for structure-activity relationship studies. nih.gov | nih.gov |
| Alkyne Iminium Ion Cyclization | An intramolecular cyclization method used for the stereoselective construction of trans-2,3-disubstituted pyrrolidine derivatives. | Provides high stereocontrol for producing specific diastereomers of substituted pyrrolidines. rsc.org | rsc.org |
Future research will likely focus on adapting these powerful methods for the specific, stereocontrolled synthesis of this compound, aiming to improve yields and reduce the number of synthetic steps.
Exploration of New Catalytic Systems Incorporating Tailored this compound-Based Ligands for Stereocontrol
Chiral pyrrolidines are privileged scaffolds for ligands in asymmetric catalysis. beilstein-journals.org The bulky 3,3-dimethylbutyl substituent is a compelling design element for new ligands, as its steric profile can significantly influence the chiral environment of a metal center, leading to enhanced stereocontrol.
Emerging research in this area includes:
Chiral Pincer Complexes : Ruthenium complexes featuring a chiral pincer ligand with a 3,3-dimethylbutyl group have been synthesized and characterized. researchgate.net These (R₂NNN)RuCl₂(PPh₃) type complexes, where R is the 3,3-dimethylbutyl group, are being investigated for their cytotoxic properties, demonstrating the utility of this moiety in bioinorganic chemistry. researchgate.net
Chiral Phosphine (B1218219) Ligands : Synthetic routes to chiral β-aminophosphines, which are precursors to valuable phosphine ligands, have been developed incorporating the 3,3-dimethylbutyl group. scholaris.ca These ligands are central to many enantioselective transformations. scholaris.ca
The table below outlines potential catalytic systems where tailored ligands based on this compound could be impactful.
| Catalyst/Ligand Type | Potential Application | Rationale | Related Research |
| Pincer-Metal Complexes | Transfer Hydrogenation, C-C Bond Formation | The 3,3-dimethylbutyl group can tune the steric and electronic properties of the metal center, enhancing catalytic activity and selectivity. | researchgate.net |
| Chiral Phosphine Ligands | Asymmetric Hydrogenation, Cross-Coupling Reactions | The bulky substituent can create a well-defined chiral pocket to induce high enantioselectivity in metal-catalyzed reactions. | scholaris.ca |
| Organocatalysts | Asymmetric α-functionalization of Aldehydes/Ketones | Pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi type) could leverage the steric hindrance of the 3,3-dimethylbutyl group for unique kinetic resolutions and stereochemical outcomes. | beilstein-journals.org |
The exploration of these new catalytic systems is a promising frontier, with the potential to provide novel solutions for challenging stereoselective syntheses.
Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding of Reactions Involving the Compound
A thorough understanding of reaction mechanisms and the structural basis for selectivity is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling to elucidate the role of the this compound moiety.
Spectroscopic Analysis : The synthesis of derivatives and ligands containing the 3,3-dimethylbutyl group is routinely characterized by NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HR-MS) to confirm structure and purity. tandfonline.comscholaris.ca In the case of phosphine ligands, ³¹P NMR spectroscopy is particularly vital for studying the electronic environment of the phosphorus atom and its interaction with metal centers. scholaris.ca
Computational Modeling : While specific computational studies on this compound are nascent, research on related systems provides a clear roadmap. For instance, computational studies have been instrumental in understanding the mechanism and selectivity of the asymmetric lithiation of N-Boc pyrrolidine in the presence of chiral ligands. bac-lac.gc.ca Similar theoretical studies could predict the most stable transition states in reactions catalyzed by this compound-based ligands, explaining observed stereoselectivities. Furthermore, computational methods have been used to gain insight into the electrochemical properties of complex molecules containing a 3,3-dimethylbutylamine (B107103) side chain, demonstrating the power of these tools to predict molecular behavior. rsc.org
Future work should focus on dedicated spectroscopic (e.g., variable-temperature NMR, circular dichroism) and computational (e.g., DFT calculations) studies on metal complexes and transition states involving this compound ligands to build a comprehensive mechanistic picture of their function.
Expanding the Scope of Applications in Complex Stereoselective Synthesis and Materials Innovation
The unique steric and electronic properties of the 3,3-dimethylbutyl group make it an attractive component for applications beyond catalysis, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Chemical Biology: A significant emerging application is in the development of Proteolysis-Targeting Chimeras (PROTACs). A derivative containing the 3,3-dimethylbutyl group has been identified as a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.gov The introduction of this specific group was a key optimization step in developing small molecule VHL inhibitors. nih.gov
| Compound Modification | Effect on VHL Binding | Cellular Activity | Reference |
| Addition of 3,3-dimethylbutyl group (Compound 45) | Increased binding affinity | Improved cell permeability and two-fold greater stabilization of HIF-1α relative to the parent compound. | nih.gov |
This demonstrates the critical role that the 3,3-dimethylbutyl substituent can play in modulating protein-ligand interactions, opening avenues for its use in designing other targeted therapeutics. The broader pyrrolidine scaffold is a key component in numerous antiviral drugs, including Daclatasvir, Grazoprevir, and Voxilaprevir, underscoring the pharmaceutical relevance of this heterocyclic core. mdpi.com
Materials Innovation: The 3,3-dimethylbutyl group has also been incorporated into functional organic materials. In the synthesis of novel fluorescent dyes, 3,3-dimethylbutylamine was used to create azahelicene-BODIPY conjugates. rsc.org These materials exhibit interesting photophysical properties, suggesting that derivatives of this compound could be valuable building blocks for:
Chiral sensors
Organic light-emitting diodes (OLEDs)
Dyes for bio-imaging
The steric bulk of the 3,3-dimethylbutyl group can influence the solid-state packing and photophysical properties of these materials, making it a useful tool for tuning performance. The development of hindered amine light stabilizers based on pyrrolidine structures for protecting organic materials also points to potential applications in polymer science. google.com
Q & A
Basic Synthesis
Q: What are the common synthetic routes for preparing 2-(3,3-Dimethylbutyl)pyrrolidine, and what catalytic systems are typically employed? A: A robust method involves carboxylate-assisted ruthenium-catalyzed direct C–H bond functionalization. For example, the synthesis of 2-{2-(3,3-dimethylbutyl)pyrrolidin-1-yl}-3-methylpyridine uses Ru catalysts under optimized conditions to achieve regioselective alkylation of the pyrrolidine ring. Key steps include ligand-assisted C–H activation and subsequent coupling with 3,3-dimethylbutyl precursors . Alternative routes may employ Pd-mediated cross-coupling, but Ru systems often provide better yields for sterically hindered substrates.
Advanced Synthesis
Q: How can researchers optimize catalytic systems to improve yield and selectivity in the alkylation of pyrrolidine derivatives? A: Optimization involves screening ligands (e.g., phosphine or carboxylate ligands), solvent polarity (THF or toluene), and temperature gradients. For instance, Ru-catalyzed reactions benefit from electron-donating ligands that stabilize intermediates, while Pd systems (e.g., Pd(PPh₃)₄) require careful control of base strength (e.g., K₂CO₃ vs. NaH) to minimize side reactions . Kinetic studies and DFT calculations can further refine transition-state models to enhance selectivity.
Basic Characterization
Q: What spectroscopic techniques are essential for confirming the structure of this compound? A:
- IR Spectroscopy : Look for ν(C–N) stretches near 1384–1588 cm⁻¹ and alkyl C–H vibrations at 2851–2920 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Key fragments include m/z 386 [M⁺] and 161 (base peak), consistent with pyrrolidine ring cleavage and alkyl chain retention .
- ¹H/¹³C NMR : The 3,3-dimethylbutyl group shows distinct δ 0.8–1.2 ppm (CH₃) and δ 1.4–1.6 ppm (quaternary C) signals.
Advanced Characterization
Q: How can researchers resolve stereochemical ambiguities in substituted pyrrolidines using advanced NMR techniques? A: Utilize 2D NMR (e.g., NOESY or ROESY) to detect spatial proximity between the pyrrolidine ring protons and the 3,3-dimethylbutyl substituent. For example, cross-peaks between the N–CH₂ group (δ 2.5–3.0 ppm) and adjacent methyl groups confirm substituent orientation. High-resolution MS (HR-MS) with <1 ppm error validates molecular formula .
Structure-Activity Relationships (SAR)
Q: How do structural modifications (e.g., alkyl chain length, substituent position) impact the biological or catalytic activity of this compound derivatives? A: SAR studies on analogous compounds (e.g., pyrrolo[2,3-b]pyridines) reveal that:
- Longer alkyl chains (e.g., 3,3-dimethylbutyl vs. methyl) enhance lipophilicity, improving membrane permeability in bioactive analogs .
- Electron-withdrawing groups on the pyrrolidine ring reduce basicity, altering coordination in catalytic systems .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported synthesis yields for similar pyrrolidine derivatives? A: Variability often stems from:
- Catalyst Loading : Ru systems may require precise stoichiometry (e.g., 5 mol%) to avoid over-oxidation .
- Reaction Time : Extended heating (>24 hrs) in Pd-mediated couplings can degrade sensitive intermediates, reducing yields .
- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates. Validate methods via control experiments and replicate trials.
Safety and Handling
Q: What safety protocols are critical when handling this compound in laboratory settings? A:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Waste Disposal : Neutralize with dilute HCl before disposing in halogenated solvent waste .
Analytical Method Development
Q: What HPLC or GC-MS parameters are optimal for quantifying this compound in complex mixtures? A:
- HPLC : Use a C18 column (4.6 × 250 mm), mobile phase (ACN:H₂O, 70:30), flow rate 1.0 mL/min, and UV detection at 254 nm .
- GC-MS : Employ a DB-5MS column, splitless injection, and EI ionization (70 eV) with selected ion monitoring (SIM) for m/z 161 and 386 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
